DMCM hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de DMCM, également connu sous le nom de chlorhydrate de méthyl 6,7-diméthoxy-4-éthyl-β-carboline-3-carboxylate, est un composé de la famille des β-carbolines. Il est connu pour sa capacité à induire l'anxiété et les convulsions en agissant comme un modulateur allostérique négatif des récepteurs GABA A. Ce composé est fonctionnellement opposé aux benzodiazépines et aux médicaments apparentés, qui sont des modulateurs allostériques positifs. Le chlorhydrate de DMCM est principalement utilisé dans la recherche scientifique pour tester de nouveaux médicaments anxiolytiques et anticonvulsivants .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du chlorhydrate de DMCM implique plusieurs étapes. La matière première est généralement un dérivé de β-carboline, qui subit une série de réactions chimiques, notamment l'alkylation, l'estérification et la méthoxylation. Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir que le produit souhaité est obtenu avec une pureté élevée.

Méthodes de production industrielle

En milieu industriel, la production du chlorhydrate de DMCM suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs, un contrôle précis des conditions réactionnelles et des techniques de purification telles que la cristallisation et la chromatographie pour obtenir des rendements élevés et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de DMCM subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs comme les halogènes ou les nucléophiles.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, l'hydrure de lithium et d'aluminium) et les nucléophiles (par exemple, les halogènes). Les conditions réactionnelles varient en fonction de la réaction spécifique, mais impliquent généralement des températures contrôlées, des solvants spécifiques et des catalyseurs pour faciliter les réactions.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent du type de réaction spécifique. Par exemple, les réactions d'oxydation peuvent produire des acides carboxyliques, tandis que les réactions de réduction peuvent produire des alcools. Les réactions de substitution peuvent entraîner la formation d'une variété de produits en fonction des substituants impliqués .

Applications de la recherche scientifique

Le chlorhydrate de DMCM a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier les effets de la modulation allostérique négative sur les récepteurs GABA A.

Biologie : Les chercheurs l'utilisent pour étudier le rôle des récepteurs GABA A dans l'anxiété et les convulsions.

Médecine : Il sert d'outil pour tester de nouveaux médicaments anxiolytiques et anticonvulsivants.

Industrie : Le chlorhydrate de DMCM est utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence dans les processus de contrôle de la qualité

Mécanisme d'action

Le chlorhydrate de DMCM exerce ses effets en agissant comme un modulateur allostérique négatif des récepteurs GABA A. Cela signifie qu'il se lie à un site sur le récepteur qui est différent du site actif et induit un changement conformationnel qui réduit l'activité du récepteur. Les cibles moléculaires impliquées sont les sous-types de récepteurs GABA A, notamment α1, α2, α3 et α5. Les voies affectées par cette modulation incluent l'inhibition de la neurotransmission GABAergique, ce qui entraîne une augmentation de l'excitabilité neuronale et l'induction de l'anxiété et des convulsions .

Applications De Recherche Scientifique

Neuropharmacological Research

DMCM hydrochloride is primarily studied in the context of its effects on the central nervous system. As an inverse agonist at the benzodiazepine site of the GABA_A receptor, it exhibits anxiogenic and convulsant properties. The following points highlight its significance in neuropharmacology:

- Seizure Induction : DMCM is recognized for its ability to induce seizures in animal models. Studies have shown that it can evoke myoclonic, complex partial, and tonic-clonic seizures across various developmental stages in rats. The median convulsant doses for these seizures indicate a robust separation between different types of seizures, making DMCM a valuable tool for studying seizure mechanisms and testing antiepileptic drugs .

- Mechanism of Action : DMCM reduces chloride ion flux through the GABA_A receptor by decreasing the frequency of channel openings. This action leads to hyperexcitability in neuronal circuits, providing insights into how alterations in GABAergic transmission can contribute to seizure activity .

Applications in Stroke Research

Recent studies have explored the therapeutic potential of DMCM in improving motor function following focal cortical strokes in mice. By reducing GABA-mediated inhibition, DMCM has been shown to enhance forelimb motor function post-stroke, suggesting its role as a potential treatment for motor deficits resulting from cerebrovascular accidents .

Behavioral Studies

In behavioral research, DMCM has been utilized to investigate anxiety and depressive-like behaviors. Notably, it has demonstrated acute antidepressant-like effects at specific doses (e.g., 0.1 mg/kg), highlighting its potential utility in studying mood disorders . The anxiogenic properties of DMCM also make it relevant for understanding anxiety mechanisms and developing new anxiolytic therapies.

Case Studies

Several case studies illustrate the applications of this compound:

- Seizure Models : In a study examining the ontogeny of seizures induced by DMCM, researchers found distinct dose-response relationships across different ages in rats. This research aids in understanding developmental differences in seizure susceptibility and could inform treatment strategies for epilepsy .

- Motor Function Recovery : Another case study focused on the effects of DMCM on motor function recovery post-stroke revealed significant improvements when administered after induced ischemic events. This finding suggests that modulation of GABAergic activity may be beneficial in rehabilitation settings .

Mécanisme D'action

DMCM hydrochloride exerts its effects by acting as a negative allosteric modulator of GABA A receptors. This means it binds to a site on the receptor that is different from the active site and induces a conformational change that reduces the receptor’s activity. The molecular targets involved are the GABA A receptor subtypes, including α1, α2, α3, and α5. The pathways affected by this modulation include the inhibition of GABAergic neurotransmission, leading to increased neuronal excitability and the induction of anxiety and convulsions .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de DMCM est unique dans sa capacité à agir comme un modulateur allostérique négatif des récepteurs GABA A. Des composés similaires comprennent :

Gabazine : Un antagoniste des récepteurs GABA A qui bloque l'activité du récepteur.

CGP52432 : Un antagoniste sélectif du récepteur GABA B.

GS 39783 : Un modulateur allostérique positif du récepteur GABA B.

(-)-Bornéol : Un produit naturel qui agit comme un modulateur allostérique positif des récepteurs GABA A.

Baclofène : Un agoniste des récepteurs GABA B utilisé pour traiter la spasticité.

Le chlorhydrate de DMCM se distingue par son action spécifique de modulateur allostérique négatif, qui est fonctionnellement opposée à celle de nombreux composés similaires énumérés ci-dessus.

Activité Biologique

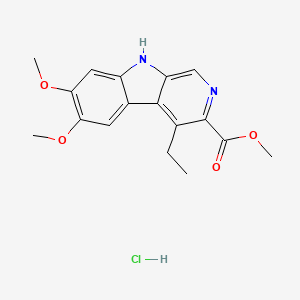

DMCM hydrochloride, chemically known as 4-Ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester hydrochloride, is a benzodiazepine inverse agonist that has garnered attention for its biological activities, particularly its anxiogenic and convulsant properties. This article delves into the compound's mechanisms of action, effects on GABAergic systems, and its implications in research and therapeutic contexts.

Overview of this compound

- Chemical Structure : this compound is classified as a benzodiazepine inverse agonist. It interacts with GABA receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system.

- Purity : Typically ≥98%, ensuring reliability in experimental settings.

DMCM exerts its effects primarily through modulation of GABA receptors. As an inverse agonist, it reduces the activity of these receptors, leading to decreased inhibitory neurotransmission. This mechanism contrasts with traditional benzodiazepines that enhance GABAergic activity.

Key Findings:

- Anxiogenic Activity : Research indicates that DMCM induces anxiety-like behaviors in animal models, suggesting its potential utility in studying anxiety disorders .

- Convulsant Properties : The compound is noted for its potent convulsant activity, making it a valuable tool for investigating seizure mechanisms .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Anxiogenic | Induces anxiety-like behaviors in rodents | |

| Convulsant | Provokes seizures and convulsions | |

| GABA Modulation | Inverse agonist effect on GABA receptors |

Case Studies and Experimental Evidence

- Anxiety Studies : In a controlled study, DMCM was administered to rats to assess its impact on anxiety levels. Results indicated significant increases in anxiety-related behaviors compared to control groups, supporting its classification as an anxiogenic agent .

- Seizure Induction : Another study focused on the convulsant effects of DMCM. Different doses were tested to evaluate seizure threshold variations among rat subgroups. The findings revealed a clear dose-dependent relationship between DMCM administration and seizure induction .

- GABAergic Interactions : Research has demonstrated that DMCM alters the clustering of GABA receptors without the γ2 subunit, indicating a unique interaction profile that may have implications for understanding receptor dynamics and pharmacology .

Toxicological Insights

Despite its biological activities, safety assessments are crucial. Limited data suggest low acute toxicity; however, chronic exposure studies are lacking. The compound's metabolites may pose additional risks, necessitating further investigation into long-term effects and safety profiles .

Table 2: Toxicological Profile of this compound

| Parameter | Value/Description |

|---|---|

| Acute Toxicity (LD50) | Low; specific values not well established |

| Chronic Exposure Studies | Limited data available |

| Metabolites | Potentially toxic metabolites identified |

Propriétés

IUPAC Name |

methyl 4-ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4.ClH/c1-5-9-15-10-6-13(21-2)14(22-3)7-11(10)19-12(15)8-18-16(9)17(20)23-4;/h6-8,19H,5H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCRBVQGMZUJKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C3=CC(=C(C=C3NC2=CN=C1C(=O)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82499-00-1 | |

| Record name | 4-Ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.